2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
915935-49-8
VCID:
VC0500383
InChI:
InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20)
SMILES:
CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Molecular Formula:
C14H18BrN3O2
Molecular Weight:
340.22g/mol
2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
CAS No.: 915935-49-8
Main Products
VCID: VC0500383
Molecular Formula: C14H18BrN3O2
Molecular Weight: 340.22g/mol
CAS No. | 915935-49-8 |
---|---|
Product Name | 2-(4-Acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide |
Molecular Formula | C14H18BrN3O2 |
Molecular Weight | 340.22g/mol |
IUPAC Name | 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide |
Standard InChI | InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20) |
Standard InChIKey | BALWIMWWKIBASS-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES | CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br |
PubChem Compound | 8904090 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume